Methyl 7-chloro-2,4-dihydroxy-3-quinolinecarboxylate
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Overview
Description
L-695902 is a small molecule drug that acts as an antagonist of the N-methyl-D-aspartate receptor. This compound was initially developed by Northwestern University and has been studied for its potential therapeutic applications in treating nervous system diseases .
Preparation Methods
The synthesis of L-695902 involves the preparation of methyl 7-chloro-4-hydroxy-2(1H)-quinolone-3-carboxylate. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-4-hydroxy-2(1H)-quinolone.
Esterification: The carboxyl group is esterified to form the methyl ester derivative.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
L-695902 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the quinolone ring structure.
Substitution: Substitution reactions can occur at the chlorine atom or other positions on the quinolone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of quinolone derivatives.
Biology: Investigated for its effects on N-methyl-D-aspartate receptor activity in neuronal cells.
Medicine: Explored as a potential therapeutic agent for treating epilepsy and other nervous system disorders.
Mechanism of Action
L-695902 exerts its effects by antagonizing the N-methyl-D-aspartate receptor. This receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory function. By blocking the receptor, L-695902 inhibits the excitatory neurotransmission mediated by glutamate, which can help in reducing neuronal excitability and preventing seizures .
Comparison with Similar Compounds
L-695902 is compared with other N-methyl-D-aspartate receptor antagonists such as:
- 5,7-Dichlorokynurenic acid
- ACEA-1021 (5-nitro-6,7-dichloro-quinoxalinedione)
- LY-294,619 (5,7-dichloro-3-(4-hydroxyphenyl)-4-hydroxyquinolin-2(1H)-one)
- RPR-104,632 (2-(3-bromo-benzyl)-6,8-dichloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide-3-carboxylic acid)
L-695902 is unique due to its specific structure and the way it interacts with the glycine co-agonist site on the N-methyl-D-aspartate receptor complex. This unique interaction results in different pharmacological properties compared to other antagonists .
Properties
Molecular Formula |
C11H8ClNO4 |
---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
methyl 7-chloro-4-hydroxy-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H8ClNO4/c1-17-11(16)8-9(14)6-3-2-5(12)4-7(6)13-10(8)15/h2-4H,1H3,(H2,13,14,15) |
InChI Key |
GEUWRNTWGHPTPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)O |
Origin of Product |
United States |
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